Methyl N-(2-fluoro-5-hydroxybenzyl)-N-(methoxycarbonyl)glycinate
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Overview
Description
Methyl N-(2-fluoro-5-hydroxybenzyl)-N-(methoxycarbonyl)glycinate is a synthetic organic compound that features a fluorinated benzyl group and a glycinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(2-fluoro-5-hydroxybenzyl)-N-(methoxycarbonyl)glycinate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-5-hydroxybenzaldehyde and glycine methyl ester.
Condensation Reaction: The aldehyde group of 2-fluoro-5-hydroxybenzaldehyde reacts with the amino group of glycine methyl ester under acidic or basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the final product, this compound. Common reducing agents include sodium borohydride (NaBH4) or hydrogen gas (H2) with a suitable catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(2-fluoro-5-hydroxybenzyl)-N-(methoxycarbonyl)glycinate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of 2-fluoro-5-hydroxybenzaldehyde or 2-fluoro-5-hydroxybenzoic acid.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl N-(2-fluoro-5-hydroxybenzyl)-N-(methoxycarbonyl)glycinate would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The presence of the fluorine atom can enhance binding affinity and selectivity for certain biological targets.
Comparison with Similar Compounds
Similar Compounds
Methyl N-(2-fluoro-5-hydroxybenzyl)-N-(methoxycarbonyl)alaninate: Similar structure but with an alanine moiety instead of glycine.
Methyl N-(2-fluoro-5-hydroxybenzyl)-N-(methoxycarbonyl)valinate: Similar structure but with a valine moiety instead of glycine.
Uniqueness
Methyl N-(2-fluoro-5-hydroxybenzyl)-N-(methoxycarbonyl)glycinate is unique due to the combination of the fluorinated benzyl group and the glycinate moiety, which can impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H14FNO5 |
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Molecular Weight |
271.24 g/mol |
IUPAC Name |
methyl 2-[(2-fluoro-5-hydroxyphenyl)methyl-methoxycarbonylamino]acetate |
InChI |
InChI=1S/C12H14FNO5/c1-18-11(16)7-14(12(17)19-2)6-8-5-9(15)3-4-10(8)13/h3-5,15H,6-7H2,1-2H3 |
InChI Key |
QLKXURRMKJVKCL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN(CC1=C(C=CC(=C1)O)F)C(=O)OC |
Origin of Product |
United States |
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